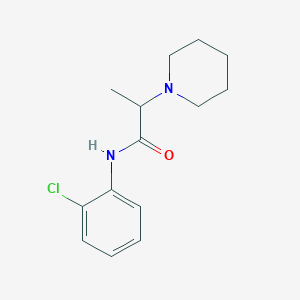![molecular formula C11H14Cl2N2O B7514449 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea](/img/structure/B7514449.png)
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea, also known as DCMU, is a herbicide widely used in agriculture and forestry. DCMU has been studied for its potential applications in scientific research due to its ability to inhibit photosynthesis in plants.
Mechanism of Action
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea inhibits photosynthesis by binding to the D1 protein in photosystem II, which is involved in the transfer of electrons from water to plastoquinone. This results in the accumulation of electrons on the acceptor side of photosystem II, leading to the production of reactive oxygen species and the inhibition of electron transport. 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea also inhibits the phosphorylation of the D1 protein, which is necessary for the repair of photosystem II.
Biochemical and Physiological Effects:
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of photosynthesis, the induction of oxidative stress, and the alteration of gene expression. 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea has also been shown to affect the growth and development of plants, including the inhibition of root growth and the induction of chlorosis.
Advantages and Limitations for Lab Experiments
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea has several advantages for use in lab experiments, including its ability to selectively inhibit photosynthesis in plants, its low toxicity to animals and humans, and its stability in aqueous solutions. However, 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea also has some limitations, including its potential to induce oxidative stress and alter gene expression, which may confound experimental results.
Future Directions
There are several future directions for research on 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea, including the development of more specific inhibitors of photosystem II, the investigation of the effects of 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea on non-photosynthetic organisms, and the exploration of the potential applications of 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea in biotechnology and medicine. Further research is also needed to fully understand the biochemical and physiological effects of 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea on plants, and to develop strategies for mitigating the potential negative effects of 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea on the environment.
Conclusion:
In conclusion, 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea, or 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea, is a herbicide that has been widely studied for its potential applications in scientific research. 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea has been shown to selectively inhibit photosynthesis in plants, and has been used to study the electron transport chain in photosynthesis, the regulation of photosynthetic gene expression, and the effects of environmental stress on photosynthesis. While 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea has several advantages for use in lab experiments, it also has some limitations, including its potential to induce oxidative stress and alter gene expression. Further research is needed to fully understand the biochemical and physiological effects of 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea, and to develop strategies for mitigating its potential negative effects on the environment.
Synthesis Methods
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea can be synthesized using a variety of methods, including the reaction between 3,4-dichlorobenzyl chloride and isobutyl isocyanate, or the reaction between 3,4-dichlorobenzyl alcohol and isobutyl carbamate. The purity of 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea can be improved by recrystallization or column chromatography.
Scientific Research Applications
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea has been widely used in scientific research due to its ability to inhibit photosynthesis in plants. It has been used to study the electron transport chain in photosynthesis, the role of photosystem II in oxygen evolution, and the regulation of photosynthetic gene expression. 1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea has also been used in studies on the effects of environmental stress on photosynthesis, such as drought, salinity, and heavy metal toxicity.
properties
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-7(2)15(11(14)16)6-8-3-4-9(12)10(13)5-8/h3-5,7H,6H2,1-2H3,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLCFECELZQEIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=C(C=C1)Cl)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,4-Dichlorophenyl)methyl]-1-propan-2-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


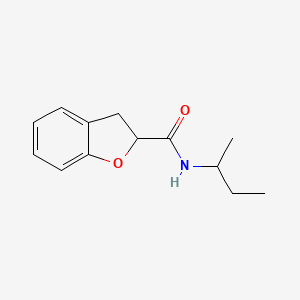
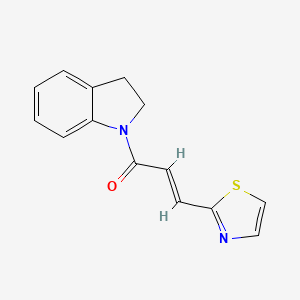
![2-Methoxy-1-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7514381.png)

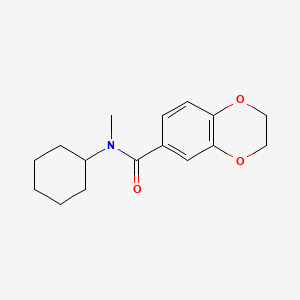
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)

![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7514454.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)
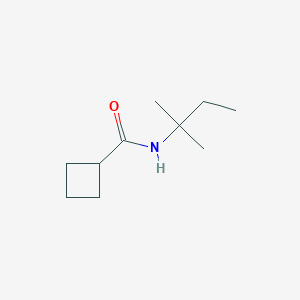
![[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] (E)-2-(5-methyltetrazol-1-yl)-3-phenylprop-2-enoate](/img/structure/B7514466.png)
